molecular formula C25H18ClF3N2O4S B2485185 [5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate CAS No. 318289-04-2

[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate

Cat. No.: B2485185
CAS No.: 318289-04-2
M. Wt: 534.93
InChI Key: VZNDIEJCOPKWRA-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a sulfonyl group at the 5-position linked to a 4-chlorophenyl ring, a methyl group at the 1-position, and a phenyl group at the 3-position. The pyrazole’s 4-position is esterified via a methylene bridge to a 3-(trifluoromethyl)benzoate moiety. The sulfonyl group (SO₂) enhances electron-withdrawing properties, while the trifluoromethyl (CF₃) group contributes to lipophilicity and metabolic stability, common features in agrochemicals and pharmaceuticals . Synonyms include AC1MTWWO and ZINC3047494, with CAS registry numbers (e.g., 318289-10-0) confirming its identity .

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N2O4S/c1-31-23(36(33,34)20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-35-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNDIEJCOPKWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H18Cl2N2O4S
  • CAS Number : 318289-04-2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting various bacterial strains, indicating its possible use as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, which could have therapeutic implications.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity and leading to downstream effects.
  • Signal Transduction Modulation : Affecting signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

A study conducted on the antimicrobial properties of similar pyrazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an inhibition concentration (IC50) value comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Research

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features was found to inhibit the proliferation of breast cancer cells by modulating the expression of apoptosis-related proteins .

Enzyme Inhibition

Research highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was confirmed through both enzymatic assays and cell-based studies, positioning it as a candidate for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionDHODH inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of sulfonyl and trifluoromethyl groups.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituent at Pyrazole-5 Ester Group (Position on Benzoate) Molecular Formula Molar Mass (g/mol)
[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate SO₂-(4-ClC₆H₄) 3-CF₃-C₆H₃COO⁻ C₂₄H₁₇ClF₃N₂O₃S 529.91
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate (CAS 318248-32-7) S-(4-ClC₆H₄) 4-Cl-C₆H₃COO⁻ C₂₄H₁₈Cl₂N₂O₂S 469.38
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde S-(3-ClC₆H₄) Aldehyde (-CHO) C₁₂H₈ClF₃N₂OS 320.72

Analysis of Substituent Effects

Sulfonyl vs. This may enhance solubility in polar solvents or interactions with biological targets. Sulfonyl-containing compounds are often more stable against metabolic oxidation than sulfanyl derivatives, which could extend half-life in vivo .

Trifluoromethyl vs. Chlorine substituents (e.g., in CAS 318248-32-7) offer moderate electron withdrawal but lower steric bulk than CF₃, possibly altering binding affinities in enzyme interactions .

Positional Isomerism :

  • The meta (3-) position of CF₃ on the benzoate ring in the target compound versus para (4-) Cl in CAS 318248-32-7 may lead to divergent steric and electronic interactions. Meta substitution could reduce symmetry and influence crystal packing, as observed in X-ray studies of related pyrazoles .

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